

Methiodal: A Technical Review of a Former Iodinated Contrast Medium

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Compound of Interest

Compound Name: *Methiodal*

Cat. No.: *B089705*

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An In-depth Guide for Researchers and Drug Development Professionals

Methiodal, known chemically as sodium iodomethanesulfonate, is a first-generation, water-soluble iodinated contrast medium. Once a staple in diagnostic imaging, it has since been rendered obsolete by the development of safer and more effective agents. This technical guide provides a comprehensive overview of **Methiodal**, its physicochemical properties, historical clinical applications, and the safety concerns that led to its discontinuation.

Physicochemical Properties

Methiodal is an organosulfonic acid compound.^[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	Sodium iodomethanesulfonate	[2][3]
Chemical Formula	CH ₂ INaO ₃ S	[2]
Molar Mass	243.98 g·mol ⁻¹	[2]
CAS Number	143-47-5 (Acid), 126-31-8 (Sodium Salt)	[2]
ATC Code	V08AA09	[2][3]
Molecular Weight	222 g/mol	[4]
Topological Polar Surface Area	54.37 Å ²	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	1	[4]

Former Clinical Applications

Methiodal was primarily utilized as a contrast agent for X-ray imaging, with its main applications in urography and myelography. Due to its water solubility, it could be administered intravenously for imaging of the urinary tract or intrathecally for visualization of the spinal canal.

Urography

In urography, **Methiodal** was administered intravenously to enhance the visualization of the kidneys, ureters, and bladder. Following injection, the compound is filtered by the glomeruli and concentrated in the urine, providing opacification of the renal collecting systems on radiographic images.

Myelography

For myelography, **Methiodal** was injected directly into the subarachnoid space of the spinal canal. This allowed for the outlining of the spinal cord and nerve roots, aiding in the diagnosis

of conditions such as herniated discs, tumors, and spinal stenosis.

Adverse Effects and Discontinuation

The clinical use of **Methiodal** was ultimately curtailed by significant safety concerns, most notably its association with adhesive arachnoiditis following myelography.^[2] This is a painful and debilitating condition characterized by inflammation and scarring of the arachnoid mater, one of the protective membranes surrounding the spinal cord. The inflammation can cause the nerve roots to adhere to each other and to the dura, leading to chronic pain, neurological deficits, and disability. Cases of adhesive arachnoiditis have been reported with **Methiodal**, similar to those seen with another oil-based contrast agent, iofendylate.^[2]

The development of newer, non-ionic, and lower-osmolar contrast media with improved safety profiles led to the discontinuation of **Methiodal**'s use in clinical practice. As of 2021, it is not known to be marketed anywhere in the world.^[2]

Experimental Protocols

Detailed experimental protocols from the time of **Methiodal**'s prevalent use are not readily available in modern literature. However, based on the known clinical applications, a generalized workflow for its use in myelography can be inferred.

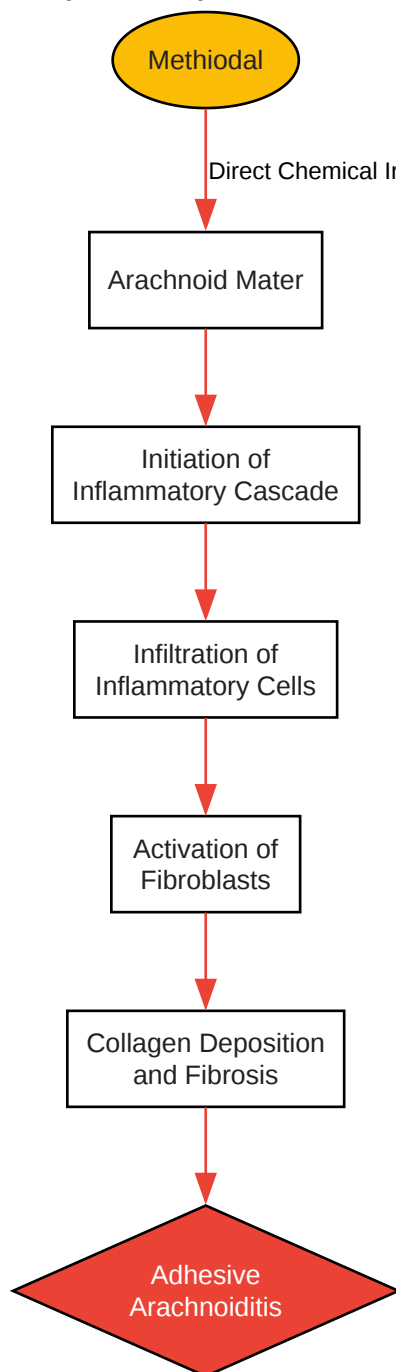
Caption: Generalized workflow for **Methiodal** myelography.

Mechanism of Action and Toxicity Pathway

The mechanism of action of **Methiodal** as a contrast agent is straightforward: the iodine atom absorbs X-rays, leading to increased radiopacity of the tissues in which it is distributed.

The precise signaling pathways involved in **Methiodal**-induced arachnoiditis are not well-documented. However, it is hypothesized to be a chemically-induced inflammatory response.

Hypothesized Toxicity Pathway of Methiodal-Induced Arachnoiditis



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Caption: Hypothesized pathway for **Methiodal**-induced arachnoiditis.

Conclusion

Methiodal represents an important step in the historical development of diagnostic imaging agents. Its use provided valuable clinical information but was ultimately limited by severe adverse effects. The story of **Methiodal** underscores the critical importance of biocompatibility and safety in the development of medical compounds. Modern contrast media have significantly improved safety profiles, largely due to the lessons learned from first-generation agents like **Methiodal**. Future research in contrast agent development will undoubtedly continue to prioritize the minimization of patient risk while maximizing diagnostic efficacy.

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